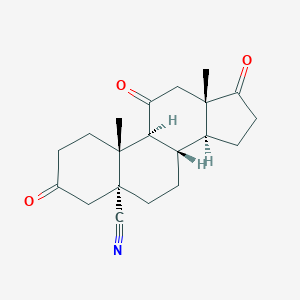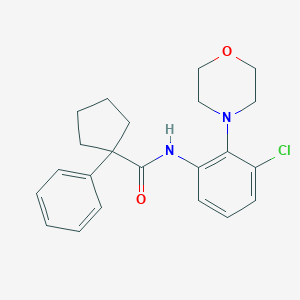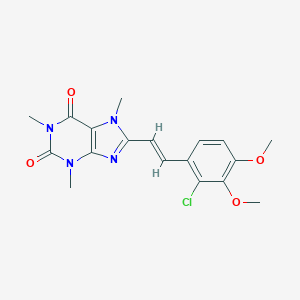
3,11,17-Trioxoandrostane-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,11,17-Trioxoandrostane-5-carbonitrile, also known as 5-Androstene-3,11,17-trione, is a naturally occurring steroid hormone that is produced in the body by the adrenal glands. It is a potent inhibitor of aromatase, an enzyme responsible for the conversion of androgens to estrogens. The compound has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment and sports performance enhancement.
科学的研究の応用
3,11,17-Trioxoandrostane-5-carbonitrile has been extensively studied for its potential therapeutic applications in cancer treatment and sports performance enhancement. The compound has been shown to inhibit the growth of breast cancer cells by blocking the production of estrogen. It has also been found to increase testosterone levels in the body, which can lead to improved muscle growth and athletic performance.
作用機序
The mechanism of action of 3,11,17-Trioxoandrostane-5-carbonitrile involves the inhibition of aromatase, an enzyme responsible for the conversion of androgens to estrogens. By blocking the production of estrogen, the compound can reduce the growth of estrogen-dependent tumors and increase testosterone levels in the body.
Biochemical and Physiological Effects:
3,11,17-Trioxoandrostane-5-carbonitrile has been found to have several biochemical and physiological effects. The compound has been shown to increase testosterone levels in the body, which can lead to improved muscle growth and athletic performance. It has also been found to inhibit the growth of breast cancer cells by blocking the production of estrogen. In addition, the compound has been found to have antioxidant properties, which can help to protect cells from oxidative damage.
実験室実験の利点と制限
One of the main advantages of 3,11,17-Trioxoandrostane-5-carbonitrile for lab experiments is its ability to inhibit aromatase, which can be useful for studying the effects of estrogen on various biological processes. However, the compound has some limitations as well. It is relatively expensive to synthesize, and its effects can be difficult to study in vivo due to its rapid metabolism and clearance from the body.
将来の方向性
There are several future directions for research on 3,11,17-Trioxoandrostane-5-carbonitrile. One area of interest is its potential therapeutic applications in cancer treatment. Further research is needed to determine the optimal dosage and treatment regimen for the compound. Another area of interest is its potential use as a sports performance enhancer. Future studies could focus on the effects of the compound on muscle growth and athletic performance in humans. Finally, research could also explore the potential use of 3,11,17-Trioxoandrostane-5-carbonitrile as an antioxidant and its potential applications in preventing oxidative damage in the body.
In conclusion, 3,11,17-Trioxoandrostane-5-carbonitrile is a naturally occurring steroid hormone that has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment and sports performance enhancement. The compound works by inhibiting aromatase, which can reduce the growth of estrogen-dependent tumors and increase testosterone levels in the body. While the compound has some limitations for lab experiments, there are several future directions for research that could lead to new discoveries and potential therapeutic applications.
合成法
3,11,17-Trioxoandrostane-5-carbonitrile can be synthesized from dehydroepiandrosterone (DHEA) through a series of chemical reactions. The synthesis involves the oxidation of DHEA to 5-androstene-3,17-dione, followed by the addition of a cyanide group to the carbon atom at position 5. The resulting compound is then oxidized to form 3,11,17-Trioxoandrostane-5-carbonitrile.
特性
CAS番号 |
144940-53-4 |
|---|---|
製品名 |
3,11,17-Trioxoandrostane-5-carbonitrile |
分子式 |
C20H25NO3 |
分子量 |
327.4 g/mol |
IUPAC名 |
(5R,8S,9S,10R,13S,14S)-10,13-dimethyl-3,11,17-trioxo-2,4,6,7,8,9,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-5-carbonitrile |
InChI |
InChI=1S/C20H25NO3/c1-18-10-15(23)17-13(14(18)3-4-16(18)24)6-8-20(11-21)9-12(22)5-7-19(17,20)2/h13-14,17H,3-10H2,1-2H3/t13-,14-,17+,18-,19+,20-/m0/s1 |
InChIキー |
KTCCSAJITZHMGX-DTVKZUOLSA-N |
異性体SMILES |
C[C@]12CCC(=O)C[C@@]1(CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CCC4=O)C)C#N |
SMILES |
CC12CCC(=O)CC1(CCC3C2C(=O)CC4(C3CCC4=O)C)C#N |
正規SMILES |
CC12CCC(=O)CC1(CCC3C2C(=O)CC4(C3CCC4=O)C)C#N |
同義語 |
3,11,17-trioxoandrostane-5 alpha-carbonitrile 3,11,17-trioxoandrostane-5-carbonitrile trioxoandrost-5CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl (2R,3R,6R,8S,9R,12S,13S,14S,15R,16R,17R)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-12,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,19-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadecane-17-carboxylate](/img/structure/B234404.png)
![N-[4-(butyrylamino)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B234407.png)


![N-[3-fluoro-4-(1-piperidinyl)phenyl]propanamide](/img/structure/B234428.png)

![N-[3-fluoro-4-(1-piperidinyl)phenyl]acetamide](/img/structure/B234431.png)


![7-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-(2,3-dihydroxy-3-methylbutyl)chromen-2-one](/img/structure/B234458.png)



